4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine
Overview
Description
4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine is a chemical compound characterized by its unique molecular structure, which includes a pyrimidinyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2,4-dichloro-6-methylpyrimidine with a suitable morpholine derivative under controlled conditions. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as recrystallization or chromatography, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine may be utilized in the study of enzyme inhibitors or as a tool compound to probe biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
2,4-Dichloro-6-methylpyrimidine
2-Amino-6-methylpyrimidin-4-ol
Uniqueness: 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine stands out due to its specific structural features, such as the presence of the dimethylmorpholine group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-7-5-15(6-8(2)16-7)11-4-10(12)13-9(3)14-11/h4,7-8H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYMBQRDHIJTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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